methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate
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Overview
Description
Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with a molecular formula of C20H17NO6S3 This compound is notable for its unique structure, which includes a thiazolidinone ring, a furan ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves multiple steps. One common method includes the condensation of 3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene with 5-(bromomethyl)-2-furyl benzoate under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the thiazolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action for methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the furan ring are likely involved in binding to these targets, potentially inhibiting or modifying their activity . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Methyl 4-(5-{(E)-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate is unique due to its combination of a thiazolidinone ring, a furan ring, and a benzoate ester group. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C20H17NO6S3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
methyl 4-[5-[(E)-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C20H17NO6S3/c1-26-19(23)13-4-2-12(3-5-13)16-7-6-15(27-16)10-17-18(22)21(20(28)29-17)14-8-9-30(24,25)11-14/h2-7,10,14H,8-9,11H2,1H3/b17-10+ |
InChI Key |
HBVNUBMFAUSHFA-LICLKQGHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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